1-(4-Phenylpyrimidin-2-yl)ethanone
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Overview
Description
1-(4-Phenylpyrimidin-2-yl)ethanone is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . This compound features a pyrimidine ring substituted with a phenyl group at the 4-position and an ethanone group at the 2-position. It is a crystalline solid with a melting point of 116-117°C .
Preparation Methods
The synthesis of 1-(4-Phenylpyrimidin-2-yl)ethanone typically involves the reaction of 4-phenylpyrimidine with ethanone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Phenylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Scientific Research Applications
1-(4-Phenylpyrimidin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
1-(4-Phenylpyrimidin-2-yl)ethanone can be compared with other similar compounds such as:
1-(2-Phenylpyrimidin-4-yl)ethanone: Similar structure but different substitution pattern, leading to distinct chemical properties and reactivity.
Thiazole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of pharmacological activities, indole derivatives share some structural similarities with pyrimidine compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-phenylpyrimidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)12-13-8-7-11(14-12)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGIRCSLYUTUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82436-95-1 |
Source
|
Record name | 1-(4-phenylpyrimidin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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